3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
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Description
3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C17H14F2N2O2 and its molecular weight is 316.308. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds related to 3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one involve complex chemical reactions aimed at creating novel molecules with potential therapeutic applications. For example, the Biginelli reaction has been utilized for the synthesis of diastereomers of methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one, showcasing the method's utility in creating complex heterocyclic compounds with potential for further chemical modification and study in medicinal chemistry (Sedova et al., 2016).
Antibacterial and Antimicrobial Activities
Compounds bearing structural similarity to this compound have been synthesized and evaluated for their antibacterial and antimicrobial properties. For instance, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, comparable with standard drugs like streptomycin, indicating their potential as antibacterial agents (Reddy et al., 2013). Furthermore, the synthesis of fluorinated heterocyclic compounds and their evaluation against microbial strains suggest the importance of fluorine in enhancing the antimicrobial efficacy of these molecules (Buscemi et al., 2001).
Properties
IUPAC Name |
10-(2,5-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c1-17-9-13(11-4-2-3-5-15(11)23-17)20-16(22)21(17)14-8-10(18)6-7-12(14)19/h2-8,13H,9H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCJRBVQXGKLMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=C(C=CC(=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.